molecular formula C20H24N2O B12441741 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline

4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline

Cat. No.: B12441741
M. Wt: 308.4 g/mol
InChI Key: NLDLPDKRXDLTEU-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is a complex organic compound with the molecular formula C19H22N2O. This compound is characterized by the presence of a morpholine ring, an aniline group, and a substituted phenyl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline typically involves the condensation reaction between 4-(morpholin-4-yl)aniline and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-morpholin-4-yl-2-p-tolyl-ethanethione
  • 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Uniqueness

4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline is unique due to its specific structural features, such as the presence of both morpholine and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C20H24N2O/c1-16(2)18-5-3-17(4-6-18)15-21-19-7-9-20(10-8-19)22-11-13-23-14-12-22/h3-10,15-16H,11-14H2,1-2H3

InChI Key

NLDLPDKRXDLTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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